N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Overview
Description
N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex chemical compound with diverse applications in scientific research. Its unique structure enables its use in drug discovery, material synthesis, and catalysis studies.
Mechanism of Action
Target of Action
The primary targets of N-cyclopentyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
N-cyclopentyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide acts as a potent inhibitor of CDK4 and ARK5 . It binds to these kinases, preventing them from phosphorylating their respective substrates. This inhibition disrupts the normal progression of the cell cycle and energy metabolism pathways .
Biochemical Pathways
The inhibition of CDK4 disrupts the cell cycle, particularly the transition from the G1 phase to the S phase. This results in cell cycle arrest, preventing the proliferation of cancer cells . On the other hand, the inhibition of ARK5 affects energy metabolism, potentially leading to the induction of apoptosis in tumor cells .
Pharmacokinetics
It’s known that the compound is active in vitro, inducing apoptosis of tumor cells at a concentration of approximately 30-100 nm .
Result of Action
The molecular and cellular effects of N-cyclopentyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide’s action include the induction of cell cycle arrest and apoptosis in tumor cells . These effects contribute to its potential as a therapeutic agent in the treatment of cancer .
Preparation Methods
The synthesis of N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves several steps. The reaction of “methyl(3-oxo-piperazine-2-ylidene) acetate” with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) leads to the formation of a new heterocyclic core
Chemical Reactions Analysis
N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has diverse applications in scientific research. It is used in drug discovery due to its potential as a kinase inhibitor, material synthesis for its unique structural properties, and catalysis studies for its ability to facilitate various chemical reactions. Its unique structure makes it a valuable tool in these fields.
Comparison with Similar Compounds
N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is unique due to its specific structural features and potent kinase inhibitory activity. Similar compounds include N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide and other pyridopyrimidine derivatives. These compounds share similar structural motifs but differ in their specific biological activities and applications.
Properties
IUPAC Name |
N-cyclopentyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-6-7-12-17-14(18-15(21)19(12)8-10)22-9-13(20)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBYEZPOMFQLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3CCCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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